An In-depth Technical Guide to 1,1-Diiodoethane
An In-depth Technical Guide to 1,1-Diiodoethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1,1-diiodoethane, a geminal dihalide with significant applications in organic synthesis. The document details its chemical structure, physical properties, synthesis protocols, and key reactions, offering valuable insights for professionals in research and development.
Chemical Formula and Structure
1,1-Diiodoethane is an organic haloalkane with the chemical formula C₂H₄I₂ .[1][2][3][4][5][6] Structurally, it is classified as a geminal dihalide, meaning both iodine atoms are attached to the same carbon atom.[7] This arrangement is distinct from its structural isomer, 1,2-diiodoethane, where the iodine atoms are on adjacent carbons (a vicinal dihalide).[7] The presence of two iodine atoms on a single carbon atom renders that carbon highly electrophilic and susceptible to nucleophilic attack.[7]
Physicochemical Properties
The quantitative properties of 1,1-diiodoethane are summarized in the table below. The data is compiled from various sources and includes both experimental and calculated values.
| Property | Value | Unit | Source |
| Molecular Weight | 281.863 | g·mol⁻¹ | [1][6] |
| 281.8621 | g·mol⁻¹ | [2][3] | |
| Density | 3.0 ± 0.1 | g/cm³ | [1] |
| 2.7600 | g/cm³ | [8] | |
| 2.840 | g/cm³ | [4] | |
| Boiling Point | 154.7 ± 23.0 | °C | [1] |
| 223.38 (estimate) | °C | [8] | |
| 75-76 (at 25 mmHg) | °C | [1][8] | |
| 333.7 (at 0.016 bar) | K | [3] | |
| Melting Point | 63.01 (estimate) | °C | [8] |
| Flash Point | 63.7 ± 18.1 | °C | [1] |
| Octanol/Water Partition Coefficient (logP) | 2.202 (calculated) | [9] |
Synthesis and Experimental Protocols
1,1-Diiodoethane can be synthesized through several methods. The most common laboratory preparations start from either 1,1-dichloroethane (B41102) or acetaldehyde (B116499) derivatives.
This method involves the halogen exchange reaction of 1,1-dichloroethane with an iodine source, catalyzed by a Lewis acid.[1]
Experimental Protocol:
-
Reactants:
-
Procedure:
-
Combine the 1,1-dichloroethane, ethyl iodide, and aluminium chloride in a suitable reaction vessel.[1]
-
After cooling, wash the mixture sequentially with water (H₂O) and sodium bisulfite (NaHSO₃) solution.[1][8]
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄).[1][8]
-
Purify the product by distillation under reduced pressure. The product, 1,1-diiodoethane, distills at 75-76 °C and 25 mmHg.[1][8]
-
An alternative route that avoids the use of 1,1-dichloroethane involves the reaction of iodine and triethylamine (B128534) with the hydrazone of acetaldehyde.[1][8]
Experimental Protocol:
-
Reactants:
-
Acetaldehyde hydrazone (derived from 1 mol of acetaldehyde)
-
Iodine
-
Triethylamine
-
-
Procedure:
-
The specific reaction conditions involve the careful addition of reagents, though detailed public-domain protocols are less common than the dichloroethane method. The reaction proceeds via an oxidative iodination mechanism.
-
-
Yield: This method can produce approximately 95 g of 1,1-diiodoethane (34% yield from acetaldehyde).[1][8]
Chemical Reactivity and Applications
The unique geminal di-iodide structure of 1,1-diiodoethane makes it a versatile reagent in organic synthesis.[7]
-
Nucleophilic Substitution (Sₙ2) Reactions: It is commonly used as a reactant in Sₙ2 reactions.[1] For example, it reacts with carboxylate nucleophiles to form the corresponding esters.[7]
-
Cyclopropanation: 1,1-diiodoethane is a key reagent for the methylcyclopropanation of alkenes.[7][8] For instance, its reaction with an alkene in the presence of a copper catalyst yields methyl-substituted cyclopropane (B1198618) derivatives.[7]
-
Ethylidenation Reactions: It is employed in the ethylidenation of carbonyl compounds.[7][8]
-
Organometallic Chemistry: The compound serves as a precursor for synthesizing geminal bimetallic reagents, which are valuable in various synthetic transformations.[7]
-
Pharmaceutical Intermediate: While its isomer, 1,2-diiodoethane, is explicitly mentioned as a vital pharmaceutical intermediate for creating Active Pharmaceutical Ingredients (APIs), the high reactivity of 1,1-diiodoethane suggests its potential as a building block in complex molecule synthesis within drug development.[10]
Workflow and Process Diagrams
The following diagram illustrates the laboratory workflow for the synthesis and purification of 1,1-diiodoethane from 1,1-dichloroethane.
Caption: Workflow for the synthesis and purification of 1,1-diiodoethane.
Safety and Handling
1,1-Diiodoethane is considered toxic and is a corrosive irritant.[8] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). It may emit toxic fumes if heated to decomposition or if it comes into contact with acids. For long-term storage, it should be kept over copper powder and protected from light to prevent decomposition and the liberation of free iodine.[8][11]
References
- 1. 1,1-Diiodoethane - Wikipedia [en.wikipedia.org]
- 2. 1,1-diiodoethane [webbook.nist.gov]
- 3. 1,1-diiodoethane [webbook.nist.gov]
- 4. 1,1-diiodoethane [stenutz.eu]
- 5. CAS 594-02-5: Ethane, 1,1-diiodo- | CymitQuimica [cymitquimica.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 1,1-Diiodoethane | 594-02-5 | Benchchem [benchchem.com]
- 8. 1,1-diiodoethane CAS#: 594-02-5 [m.chemicalbook.com]
- 9. 1,1-diiodoethane (CAS 594-02-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
